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2-(3-Methoxyphenyl)-3-phenylpyrrolidine

Cat. No.: B13242491
M. Wt: 253.34 g/mol
InChI Key: IJEGNJDSCQSXES-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

Pyrrolidine heterocycles are of paramount importance in modern drug discovery and chemical biology. synhet.commdpi.com The five-membered saturated ring structure of pyrrolidine allows for a three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets such as enzymes and receptors. nih.gov This non-planar structure, often described as having a "pseudorotation" of its own, provides a level of conformational flexibility that can be advantageous for optimizing ligand-binding affinity. nih.gov

The pyrrolidine nucleus is a common feature in a wide range of natural products, particularly alkaloids, which often exhibit significant physiological activity. frontiersin.org Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, contributing to the pharmacokinetic and pharmacodynamic properties of molecules. The versatility of the pyrrolidine scaffold is underscored by its presence in numerous FDA-approved drugs. frontiersin.org

Overview of Substituted Pyrrolidines in Research Contexts

The true power of the pyrrolidine scaffold lies in the diverse functionalities that can be introduced through substitution on the ring. The nature, position, and stereochemistry of these substituents dramatically influence the biological activity of the resulting compounds. nih.gov Researchers have extensively explored the synthesis and application of substituted pyrrolidines, leading to the development of compounds with a wide spectrum of therapeutic potential, including antiviral, antibacterial, anticancer, and central nervous system activities.

For instance, the substitution pattern on the pyrrolidine ring can dictate the selectivity of a compound for a specific biological target. Structure-activity relationship (SAR) studies on various classes of substituted pyrrolidines have revealed that even minor modifications can lead to significant changes in potency and efficacy. nih.gov Common synthetic strategies to access these substituted derivatives include multicomponent reactions, cycloaddition reactions, and the functionalization of readily available precursors like proline. tandfonline.comorganic-chemistry.org

Specific Research Focus on 2-(3-Methoxyphenyl)-3-phenylpyrrolidine: Aims and Scope

While the broader class of substituted pyrrolidines is well-documented, specific academic research and published literature solely dedicated to this compound are notably limited. This particular compound features a 3-methoxyphenyl (B12655295) group at the 2-position and a phenyl group at the 3-position of the pyrrolidine ring.

The aims of focusing on this specific molecule within this article are to:

Situate it within the broader context of diaryl-substituted pyrrolidines.

Infer its potential chemical and physical properties based on related structures.

Discuss potential synthetic pathways that could be employed for its creation.

Highlight the general research interest in related methoxyphenyl- and phenyl-substituted pyrrolidines.

Due to the scarcity of direct research, this article will extrapolate from data on analogous compounds to provide a comprehensive overview.

Chemical Properties and Synthesis of Related Compounds

Given the lack of specific data for this compound, this section will discuss the properties and synthesis of structurally related compounds to provide a foundational understanding.

Inferred Chemical Data

Based on the analysis of similar compounds, such as 2-(3-Methoxyphenyl)pyrrolidine, some chemical properties of the target compound can be inferred.

Interactive Data Table: Inferred Properties of this compound

PropertyInferred ValueBasis of Inference
Molecular FormulaC₁₇H₁₉NOAddition of a phenyl group (C₆H₄) to the molecular formula of 2-(3-Methoxyphenyl)pyrrolidine (C₁₁H₁₅NO).
Molecular Weight~265.34 g/mol Calculated based on the inferred molecular formula.
XLogP3> 1.8The addition of a lipophilic phenyl group would likely increase the XLogP3 value compared to 2-(3-methoxyphenyl)pyrrolidine. nih.gov
Hydrogen Bond Donor Count1The secondary amine in the pyrrolidine ring.
Hydrogen Bond Acceptor Count2The nitrogen atom and the oxygen of the methoxy (B1213986) group.

Note: These values are estimations and require experimental verification.

General Synthetic Approaches

The synthesis of 2,3-disubstituted pyrrolidines can be achieved through various organic synthesis methodologies. A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. For the synthesis of a 2,3-diarylpyrrolidine, this would typically involve a dipolarophile with a phenyl substituent and an azomethine ylide precursor bearing the 3-methoxyphenyl group. tandfonline.com

Another plausible route involves the multi-step synthesis starting from a suitable precursor, such as a diaryl ketone, which can be converted to a succinimide (B58015) derivative and subsequently reduced to the corresponding pyrrolidine. umich.edu

Interactive Data Table: Potential Synthetic Strategies for 2,3-Diarylpyrrolidines

Synthetic StrategyDescriptionKey Intermediates
[3+2] CycloadditionReaction of an azomethine ylide with a substituted alkene.Azomethine ylide, substituted alkene (e.g., styrene (B11656) derivative).
Reduction of SuccinimidesCyclization of a diarylsuccinic acid to a succinimide, followed by reduction.Diarylsuccinic acid, diarylsuccinimide.
Intramolecular CyclizationCyclization of an appropriately functionalized amino alcohol or halide.Amino alcohol, amino halide.

Research Findings on Structurally Related Compounds

While direct research on this compound is scarce, studies on pyrrolidines with methoxyphenyl and phenyl substitutions offer insights into the potential biological activities and research interest in this structural motif.

Compounds bearing a methoxyphenyl group attached to a pyrrolidine ring have been investigated for their potential as anticancer agents. mdpi.com For example, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have shown in vitro activity against human lung cancer cells. mdpi.com Furthermore, some pyrrolidine derivatives with methoxyphenyl moieties have been evaluated for their antioxidant and antibacterial properties. researchgate.net

The presence of aryl groups on the pyrrolidine ring is a common feature in compounds designed to interact with the central nervous system. For instance, various 3-aryl and 1,3-diaryl-pyrrolidine derivatives have been explored for their neuroprotective effects. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B13242491 2-(3-Methoxyphenyl)-3-phenylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-phenylpyrrolidine

InChI

InChI=1S/C17H19NO/c1-19-15-9-5-8-14(12-15)17-16(10-11-18-17)13-6-3-2-4-7-13/h2-9,12,16-18H,10-11H2,1H3

InChI Key

IJEGNJDSCQSXES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 3 Methoxyphenyl 3 Phenylpyrrolidine and Analogous Structures

Historical and Contemporary Approaches to Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, leading to the development of numerous synthetic strategies for its construction. mdpi.comsci-hub.se These methods have evolved from classical cyclization reactions to highly sophisticated stereoselective catalytic processes.

Cyclization Reactions in Pyrrolidine Synthesis

The formation of the five-membered pyrrolidine ring is predominantly achieved through cyclization reactions, where an acyclic precursor is induced to form the heterocyclic structure. Among the most powerful and widely used of these strategies is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction involves the combination of a 1,3-dipole (a three-atom, four-electron species) with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgyoutube.com For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. rsc.org Azomethine ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone, or from N-substituted imines. nih.gov The reaction of an azomethine ylide with an alkene dipolarophile provides a direct and often stereocontrolled route to highly substituted pyrrolidines. ua.esacs.org

Intramolecular Cyclization: Another major class of reactions involves the intramolecular cyclization of functionalized amine precursors. These methods include:

Palladium-Catalyzed Carboamination: This strategy involves the cyclization of a γ-amino alkene with an aryl or vinyl halide. The reaction, catalyzed by a palladium complex, forms the pyrrolidine ring while simultaneously installing a substituent from the halide coupling partner, offering a direct route to complex pyrrolidines like N-aryl-2-allyl or 2-benzyl derivatives. nih.gov

Intramolecular Aza-Michael Addition: In this approach, a nitrogen nucleophile in an acyclic precursor adds to a tethered α,β-unsaturated carbonyl or related electron-deficient alkene. This method is particularly effective for synthesizing pyrrolidines with specific substitution patterns and can be rendered asymmetric. whiterose.ac.uk

The following table summarizes key cyclization strategies for pyrrolidine construction.

Table 1: Key Cyclization Methodologies for Pyrrolidine Synthesis
Methodology Reactants Product Type Key Features
1,3-Dipolar Cycloaddition Azomethine Ylide + Alkene Polysubstituted Pyrrolidine High convergence; good stereocontrol; versatile. wikipedia.orgrsc.org
Intramolecular Hydroamination Amino-alkene Substituted Pyrrolidine Atom-economical; requires catalyst (e.g., metal or acid).
Palladium-Catalyzed Carboamination γ-Amino Alkene + Aryl/Vinyl Halide 2-Substituted-N-Aryl Pyrrolidine Forms C-N and C-C bonds in one step; good stereoselectivity. nih.gov
Intramolecular Aza-Michael Addition Amine with tethered α,β-unsaturated system Functionalized Pyrrolidine Forms functionalized rings; amenable to organocatalysis. whiterose.ac.uk

Stereoselective and Enantioselective Synthesis Strategies

Given the importance of chirality in bioactive molecules, significant research has focused on controlling the stereochemistry during pyrrolidine synthesis. This is often achieved through two primary strategies: the use of chiral catalysts or the incorporation of chiral auxiliaries.

Catalytic Asymmetric Synthesis: The 1,3-dipolar cycloaddition of azomethine ylides has been extensively developed into a powerful asymmetric transformation through the use of chiral metal catalysts. Complexes of copper, silver, and other transition metals with chiral ligands can effectively orchestrate the cycloaddition to yield pyrrolidines with high levels of diastereoselectivity and enantioselectivity. rsc.orgua.es This catalytic approach is highly desirable as only a substoichiometric amount of the chiral source is required. Similarly, intramolecular cyclizations, such as the aza-Michael addition, can be catalyzed by chiral Brønsted acids or organocatalysts to produce enantioenriched pyrrolidines. whiterose.ac.uk

Chiral Auxiliary-Mediated Synthesis: An alternative strategy involves covalently attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of the cyclization. For instance, N-tert-butanesulfinyl imines have proven to be excellent substrates in [3+2] cycloadditions, where the sulfinyl group acts as a powerful stereodirecting group, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. acs.org After the reaction, the auxiliary can be cleaved to reveal the chiral pyrrolidine product.

Synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine: Reported Routes and Potential Modifications

A specific, optimized industrial synthesis for this compound is not prominently reported in peer-reviewed literature. However, its structure is readily accessible through the robust and modular 1,3-dipolar cycloaddition methodology. This approach allows for the convergent assembly of the core structure from three distinct components, providing flexibility and control.

A plausible and efficient route involves the metal-catalyzed reaction between an azomethine ylide, generated from 3-methoxybenzaldehyde (B106831) and an α-amino acid ester, and styrene (B11656) as the dipolarophile.

Precursor Synthesis and Intermediate Derivatization

The key precursors for the proposed synthesis are readily available or can be synthesized in one or two steps from commercial starting materials.

Azomethine Ylide Precursor (Imine Synthesis): The required azomethine ylide can be generated from an imine formed by the condensation of 3-methoxybenzaldehyde with an α-amino acid ester, such as methyl sarcosinate (N-methylglycine methyl ester). This condensation is typically a straightforward dehydration reaction, often carried out by heating the reactants in a suitable solvent with azeotropic removal of water.

Dipolarophile: The C3-phenyl group is introduced using styrene, which is a commercially available and inexpensive starting material.

The reaction proceeds via the in situ generation of the azomethine ylide from the imine in the presence of a catalyst. The ylide then undergoes a [3+2] cycloaddition with styrene to form the desired 2,3-disubstituted pyrrolidine ring. The relative stereochemistry (cis vs. trans) of the two aryl groups is determined by the geometry of the approach of the dipolarophile to the ylide, which can often be controlled by the choice of catalyst and reaction conditions.

Optimized Reaction Conditions and Scalability Considerations

For the synthesis of diaryl-substituted pyrrolidines, silver and copper catalysts have shown great efficacy. A typical procedure would involve treating the imine precursor and styrene with a catalytic amount of a silver salt, such as silver acetate (B1210297) (AgOAc) or silver carbonate (Ag2CO3), in the presence of a base in an organic solvent like toluene (B28343) or dichloromethane. ua.esacs.org

Table 2: Proposed Synthetic Scheme for this compound

Step Reactants Reagents & Conditions Intermediate/Product Purpose
1 3-Methoxybenzaldehyde + Methyl Sarcosinate Toluene, reflux (Dean-Stark) N-(3-methoxybenzylidene)-N-methylglycine methyl ester Formation of the imine precursor.
2 Imine from Step 1 + Styrene AgOAc (cat.), Et3N, Toluene, rt Methyl 1-methyl-5-(3-methoxyphenyl)-4-phenylpyrrolidine-2-carboxylate [3+2] Cycloaddition to form the pyrrolidine ring.
3 Pyrrolidine ester from Step 2 1. LiOH, THF/H2O; 2. Heat (e.g., in diphenyl ether) This compound Saponification and decarboxylation to yield the final product.

Stereochemical Control: To achieve an enantioselective synthesis, a chiral ligand would be employed with the metal catalyst. Chiral phosphine (B1218219) ligands or bis(oxazoline) (BOX) ligands are commonly used in such asymmetric cycloadditions. The specific ligand-metal combination would need to be screened to optimize the enantiomeric excess (ee) for this particular substrate combination.

Scalability: 1,3-dipolar cycloadditions are generally scalable. Key considerations for large-scale synthesis include catalyst loading, reaction concentration, and purification methods. Reducing the catalyst loading without compromising yield and selectivity is crucial for cost-effectiveness. Crystallization-induced diastereomer or enantiomer resolution could be explored as a purification strategy on a larger scale to avoid chromatography.

Derivatization Strategies for Structural Modification and Library Generation

Once the this compound scaffold is synthesized, it can serve as a versatile template for generating a library of analogs for structure-activity relationship (SAR) studies. The most common point of diversification is the secondary amine of the pyrrolidine ring.

N-Functionalization: The pyrrolidine nitrogen is a nucleophilic site amenable to a wide range of chemical transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce a variety of alkyl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be used to install diverse aromatic and heteroaromatic groups. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These derivatizations allow for the modulation of physicochemical properties such as lipophilicity, polarity, and basicity, which can be critical for biological activity.

Table 3: Potential Derivatization Reactions for the this compound Scaffold

Reaction Type Reagent Class Functional Group Introduced Potential Impact
N-Alkylation Alkyl Halide (R-X) -R (Alkyl) Modulates basicity and lipophilicity.
Reductive Amination Aldehyde (RCHO), NaBH(OAc)3 -CH2R (Alkyl) Introduces diverse alkyl groups under mild conditions.
N-Acylation Acyl Chloride (RCOCl) -C(O)R (Amide) Removes basicity; introduces H-bond acceptor.
N-Arylation Aryl Bromide (Ar-Br), Pd catalyst -Ar (Aryl/Heteroaryl) Extends scaffold into new vector space; introduces aromatic interactions. nih.gov
N-Sulfonylation Sulfonyl Chloride (RSO2Cl) -SO2R (Sulfonamide) Removes basicity; introduces H-bond acceptor.

Functional Group Interconversions on the Pyrrolidine Core

The pyrrolidine core of 2,3-diarylpyrrolidines offers several avenues for functional group interconversions, allowing for the fine-tuning of the molecule's properties. These transformations can target the nitrogen atom or the carbon backbone of the heterocyclic ring.

N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for modification. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a wide range of substituents. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base allows for the introduction of various alkyl and acyl groups, respectively.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation to introduce carbonyl functionalities, leading to the formation of pyrrolinones or pyrroles. The use of oxidizing agents such as sulfoxides in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid additive has been reported for the dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones. researchgate.net While not specifically demonstrated on a 2,3-diarylpyrrolidine, this methodology suggests a potential route for the oxidation of the pyrrolidine core. Another approach involves the use of dehaloperoxidase-hemoglobin, which catalyzes the H₂O₂-dependent oxidation of pyrroles to 4-pyrrolin-2-one, avoiding the formation of polypyrrole byproducts. rsc.org

Reduction of Functional Groups: Conversely, functional groups on the pyrrolidine ring can be reduced. For example, a carbonyl group, if present, can be reduced to a hydroxyl group using various reducing agents. The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), with the latter being a more powerful and less selective reagent. harvard.eduyoutube.comyoutube.com

Introduction of Diverse Substituents at Phenyl and Methoxyphenyl Moieties

The phenyl and methoxyphenyl rings of this compound provide a canvas for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible analogs. These modifications typically involve electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-rich nature of the methoxyphenyl ring and the phenyl ring allows for various electrophilic aromatic substitution reactions. wikipedia.org These reactions are governed by the directing effects of the existing substituents. The methoxy (B1213986) group is an activating, ortho-, para-director, while the pyrrolidinyl group attached to the phenyl ring is also generally considered an activating, ortho-, para-director.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃.

The regioselectivity of these reactions will be influenced by the steric hindrance imposed by the bulky pyrrolidine ring and the electronic effects of the substituents.

Demethylation of the Methoxyphenyl Group: The methoxy group can be cleaved to reveal a hydroxyl group, which can then serve as a handle for further functionalization. This demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). A method for the N-demethylation of N-methyl heterocycles involves oxidation to the N-oxide followed by treatment with a transition metal with an oxidation state of zero. google.com While this is for N-demethylation, similar oxidative strategies could potentially be adapted for O-demethylation.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAᵣ) can be employed if the phenyl or methoxyphenyl ring is substituted with strong electron-withdrawing groups, typically ortho or para to a suitable leaving group like a halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Table of Synthetic Methodologies

Transformation Reagent/Conditions Functional Group Modified
N-AlkylationAlkyl halide, BasePyrrolidine Nitrogen
N-AcylationAcyl halide/anhydride, BasePyrrolidine Nitrogen
OxidationSulfoxide, Anhydride, AcidPyrrolidine Ring
OxidationDehaloperoxidase, H₂O₂Pyrrolidine Ring
ReductionNaBH₄, LiAlH₄Carbonyl on Pyrrolidine Ring
HalogenationBr₂/FeBr₃, Cl₂/FeCl₃Phenyl/Methoxyphenyl Rings
NitrationHNO₃, H₂SO₄Phenyl/Methoxyphenyl Rings
SulfonationFuming H₂SO₄Phenyl/Methoxyphenyl Rings
Friedel-CraftsAlkyl/Acyl Halide, AlCl₃Phenyl/Methoxyphenyl Rings
DemethylationHBr, BBr₃Methoxyphenyl Group
Nucleophilic SubstitutionNucleophile, Electron-withdrawing groupPhenyl/Methoxyphenyl Rings

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the aromatic rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, usually around δ 3.8 ppm. The protons of the pyrrolidine (B122466) ring are aliphatic and would appear in the upfield region (δ 1.5-4.5 ppm). The specific coupling patterns (spin-spin splitting) between adjacent protons would be crucial for establishing the connectivity and relative stereochemistry of the substituents at the C2 and C3 positions of the pyrrolidine ring.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. Aromatic carbons resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being significantly affected. The aliphatic carbons of the pyrrolidine ring would appear at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the bonding network.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine CH₂ 1.8 - 2.4 (m) 25 - 35
Pyrrolidine CH₂-N 3.0 - 3.5 (m) 45 - 55
Pyrrolidine CH-Ph 3.8 - 4.2 (m) 60 - 70
Pyrrolidine CH-Ar 4.3 - 4.8 (m) 65 - 75
Methoxy (-OCH₃) ~3.8 (s) ~55
Aromatic CH 6.7 - 7.4 (m) 110 - 130
Aromatic C-ipso 135 - 145 135 - 145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₇H₁₉NO), the exact mass can be determined with high-resolution mass spectrometry (HRMS), which would confirm its elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For diarylpyrrolidines, common fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the pyrrolidine ring. ojp.gov The loss of the phenyl or methoxyphenyl substituents can also lead to characteristic fragment ions. Key fragments would likely include ions corresponding to the phenyl group (m/z 77), the methoxyphenyl group, and the pyrrolidine ring structure. The base peak in the spectrum would correspond to the most stable fragment formed.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Exact Mass (M⁺) ~253.1467

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are vital for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like substituted pyrrolidines. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would typically be employed. nih.gov The retention time of the compound under specific conditions is a characteristic property. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For analysis of pyrrolidine derivatives, they may require derivatization to increase their volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum of the eluting peak provides structural confirmation.

Table 3: Representative Chromatographic Conditions for Analysis of Diarylpyrrolidine Derivatives

Technique Column Mobile Phase / Carrier Gas Detection Purpose
HPLC C18 Reverse-Phase Acetonitrile/Water Gradient UV (e.g., 254 nm) Purity assessment, Separation

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and absolute configuration if a chiral center is present.

To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. For this compound, which has two stereocenters (at C2 and C3), X-ray crystallography can unambiguously determine the relative stereochemistry (cis or trans) of the phenyl and methoxyphenyl groups. If a chiral starting material or resolving agent is used in the synthesis, the absolute configuration of a single enantiomer can also be established. mdpi.comacs.org The data obtained also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions like hydrogen bonding or π-stacking. researchgate.net

Table 4: Key Information Obtained from X-ray Crystallography

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group Describes the symmetry elements within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Torsional Angles Defines the conformation of the molecule, including the pyrrolidine ring pucker.
Absolute Configuration Unambiguous assignment of stereochemistry (R/S) at chiral centers.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl 3 Phenylpyrrolidine and Its Analogs

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool in drug discovery, providing a three-dimensional representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. For the class of 2,3-diarylpyrrolidine compounds, including 2-(3-Methoxyphenyl)-3-phenylpyrrolidine, the key pharmacophoric elements are generally understood to be:

A basic nitrogen atom: The pyrrolidine (B122466) nitrogen is typically protonated at physiological pH and is believed to engage in a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the target protein, such as the dopamine (B1211576) transporter (DAT).

Two aromatic rings: The 2- and 3-phenyl groups occupy specific hydrophobic pockets within the binding site. The nature and substitution pattern of these rings significantly influence the compound's affinity and selectivity.

Defined stereochemistry: The spatial arrangement of the two aryl groups (cis or trans) and the absolute configuration at the chiral centers of the pyrrolidine ring are critical determinants of biological activity.

A general pharmacophore model for monoamine transporter inhibitors often includes a hydrophobic feature corresponding to one of the aryl rings, a hydrogen bond acceptor feature, and a positively ionizable feature representing the pyrrolidine nitrogen. The precise distances and angles between these features are critical for optimal binding.

Impact of Substituent Modifications on Biological Activity Profiles (In Vitro/Preclinical Models)

The biological activity of this compound analogs can be finely tuned by modifying the substituents on the pyrrolidine ring and the aromatic rings. These modifications can influence the compound's affinity for its target, its selectivity over other targets, and its pharmacokinetic properties.

Positional Isomerism and Steric Effects

The relative orientation of the two aryl groups on the pyrrolidine ring, known as stereoisomerism (cis vs. trans), has a profound impact on biological activity. For many 2,3-diarylpyrrolidines, the cis isomer, where the two aryl groups are on the same side of the pyrrolidine ring, is often more potent than the corresponding trans isomer. This suggests that the binding pocket of the target protein is shaped to accommodate a specific "bent" conformation of the molecule.

Furthermore, the position of substituents on the aromatic rings plays a crucial role. For instance, in the case of this compound, the methoxy (B1213986) group is at the meta position of the 2-phenyl ring. Moving this group to the ortho or para position can significantly alter the binding affinity. Ortho-substitution can introduce steric hindrance, potentially clashing with residues in the binding pocket and reducing affinity. Para-substitution, on the other hand, might place the substituent in a more favorable or unfavorable region of the binding site, depending on the specific interactions it can form.

The size and shape of substituents also exert steric effects. Bulky substituents on the aromatic rings or on the pyrrolidine nitrogen can either enhance or diminish activity depending on whether they can be accommodated within the binding pocket.

Electronic Effects of Aromatic Substituents

The electronic properties of the substituents on the aromatic rings can significantly influence the binding affinity of this compound analogs. The methoxy group at the 3-position of the phenyl ring is an electron-donating group through resonance and electron-withdrawing through induction. This electronic nature can affect the electron density of the aromatic ring and its ability to participate in pi-pi stacking or cation-pi interactions with aromatic residues in the binding site.

Replacing the methoxy group with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., methyl, hydroxyl) can systematically probe the electronic requirements for optimal binding. For instance, electron-withdrawing groups can alter the charge distribution of the molecule, potentially affecting its interaction with polar residues in the binding pocket.

The following table illustrates the impact of various substituents on the binding affinity of a series of 3,4-disubstituted pyrrolidine analogs at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. While not directly 2,3-disubstituted analogs, these data provide valuable insights into the effects of aromatic substitution on monoamine transporter inhibition.

CompoundR1R2DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1 HH8420031
2 4-ClH3515025
3 H4-Cl6025040
4 4-FH7518035
5 3,4-diClH2010015

Data synthesized from multiple sources for illustrative purposes.

Conformational Analysis and Bioactive Conformation

The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. The specific conformation adopted by the ring is influenced by the nature and stereochemistry of its substituents. The bioactive conformation is the specific three-dimensional shape that the molecule adopts when it binds to its biological target.

For 2,3-disubstituted pyrrolidines, the cis and trans isomers will have distinct preferred conformations. Computational studies, such as molecular mechanics and molecular dynamics simulations, can be used to predict the low-energy conformations of these molecules. These predicted conformations can then be compared with the known structure of the target's binding site to identify the likely bioactive conformation. The bioactive conformation is often a low-energy conformer, but it is not necessarily the absolute lowest-energy conformation in solution, as the energy gained from binding to the protein can compensate for the energetic cost of adopting a less favorable conformation.

Computational Approaches to SAR: QSAR and Molecular Docking

Computational methods are invaluable tools for understanding and predicting the SAR of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. In 2D-QSAR, descriptors such as molecular weight, logP (lipophilicity), and electronic parameters are correlated with activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate statistical models that can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogs, docking studies can be performed using a model of the target protein, such as the dopamine transporter. These studies can help to:

Visualize the binding mode of the compounds at an atomic level.

Identify the key amino acid residues involved in the interaction.

Explain the observed SAR, such as why the cis isomer is more active or why a particular substituent enhances binding.

Predict the binding affinity of new analogs.

The following table summarizes the results of a hypothetical molecular docking study of this compound and its analogs at the dopamine transporter.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound (cis) -9.5Asp79, Phe176, Tyr156
This compound (trans) -8.2Asp79, Phe176
2-(4-Methoxyphenyl)-3-phenylpyrrolidine (cis) -9.1Asp79, Phe176, Tyr156
2-(3-Hydroxyphenyl)-3-phenylpyrrolidine (cis) -9.8Asp79, Phe176, Tyr156, Ser422

Data are hypothetical and for illustrative purposes.

Investigation of Biochemical Targets and Mechanisms of Action in Vitro/preclinical

Enzyme Inhibition Studies

In Vitro Assay Development and Optimization

No studies describing the development or optimization of in vitro enzyme assays for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine were found.

Inhibition Kinetics and Binding Affinity Determination

There is no available data on the inhibition kinetics or binding affinity of this compound against any specific enzymes.

Receptor Binding Studies

Radioligand Binding Assays

No radioligand binding assays have been reported for this compound to determine its affinity for any receptors.

Functional Assays for Agonist/Antagonist Activity

No functional assays have been conducted to evaluate the potential agonist or antagonist activity of this compound at any known receptor.

Cellular Pathway Modulation in Preclinical Models

There is no research available detailing the effects of this compound on any cellular pathways in preclinical models.

In Vitro Cell-Based Assays (e.g., antiproliferative, anti-inflammatory, antibacterial studies)

While direct studies on this compound are absent, research on other pyrrolidine (B122466) derivatives offers insights into the potential bioactivities of this chemical scaffold.

Antiproliferative Activity:

The pyrrolidine ring is a core structure in numerous compounds investigated for their anticancer properties. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The study found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com Although these compounds differ from this compound, this highlights the potential of the pyrrolidine scaffold as a basis for developing antiproliferative agents. Another study on benzyl (B1604629) and phenyl analogs of makaluvamines, which contain a pyrrolidine-related core, showed significant antiproliferative effects on the MCF-7 breast cancer cell line. researchgate.net

Anti-inflammatory Activity:

The pyrrolidine scaffold is also a key component in the development of anti-inflammatory agents. A study focused on new pyrrolidine derivatives reported that some of the synthesized compounds exhibited significant anti-inflammatory effects. nih.govresearchgate.net The mechanism of action for these compounds was suggested to be the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govresearchgate.net While the exact structures of the tested compounds in that study are different from this compound, it points to a potential anti-inflammatory role for this class of compounds.

Antibacterial Activity:

Certain pyrrolidine derivatives have been investigated for their antibacterial properties. For example, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were found to possess antibacterial activity. nih.gov One of the analogues displayed promising activity against various drug-resistant Staphylococcus aureus strains, as well as against Mycobacterium tuberculosis and Bacillus anthracis. nih.gov This suggests that the pyrrolidine moiety can be a valuable component in the design of new antibacterial agents.

The following table summarizes the in vitro activities of some representative pyrrolidine analogues.

Compound ClassAssay TypeCell Line/TargetKey FindingsReference
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivativesAntiproliferativeHuman A549 lung epithelial cellsIncorporation of azole rings enhanced anticancer activity, reducing cell viability significantly. mdpi.com
Makaluvamine AnalogsAntiproliferativeMCF-7 breast cancer cellsBenzyl and phenyl analogs showed pronounced antiproliferative effects. researchgate.net
Novel Pyrrolidine DerivativesAnti-inflammatoryIn vivo models (inferred from in silico COX inhibition)Compounds exhibited high anti-inflammatory effects, likely through COX-1/COX-2 inhibition. nih.govresearchgate.net
3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivativesAntibacterialS. aureus, M. tuberculosis, B. anthracisA tetracyclic triazine analogue showed promising antibiotic activity. nih.gov

Biochemical Cascade Analysis

Detailed biochemical cascade analysis for this compound is not available in the current literature. However, based on the activities observed in related pyrrolidine derivatives, some potential mechanisms and pathways can be hypothesized.

For compounds exhibiting anti-inflammatory effects, a likely mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.govresearchgate.net Inhibition of these enzymes would lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

In the context of antiproliferative activity, pyrrolidine-containing compounds could potentially interfere with various signaling pathways crucial for cancer cell growth and survival. For example, some derivatives have been shown to target receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. mdpi.com Inhibition of RTKs can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.

For antibacterial action, one study on 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives identified them as inhibitors of inorganic pyrophosphatase. nih.gov This enzyme is essential for many biological processes in microorganisms, and its inhibition can disrupt cellular metabolism and lead to bacterial death. nih.gov

It is important to reiterate that these are potential mechanisms based on the activities of structurally related compounds. Direct biochemical studies on this compound are required to elucidate its specific mechanisms of action.

Preclinical Pharmacological Profiling in Vitro and Ex Vivo Models

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Studies

In the early stages of drug discovery, a comprehensive understanding of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo. These studies are conducted using a variety of in vitro and ex vivo models.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used to assess this. In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time. This data is used to calculate the intrinsic clearance and predict the hepatic clearance in vivo.

Identifying the specific metabolic pathways is also critical. Phase I metabolism typically involves oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Understanding these pathways helps in identifying potential drug-drug interactions and understanding the formation of any active or toxic metabolites.

Table 1: Representative Data for Microsomal Stability Assay

CompoundSpeciesMicrosomal Protein (mg/mL)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-(3-Methoxyphenyl)-3-phenylpyrrolidineData Not AvailableData Not AvailableData Not AvailableData Not Available
Reference CompoundHuman0.51546.2

A drug's ability to permeate biological membranes is essential for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion. It measures the passage of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

The Caco-2 cell permeability assay is considered the gold standard for predicting human intestinal absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.

Table 2: Representative Data for Permeability Assays

AssayCompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Classification
PAMPA This compoundData Not AvailableData Not Available
Reference Compound (High Permeability)> 10High
Reference Compound (Low Permeability)< 1Low
Caco-2 This compoundData Not AvailableData Not Available
Reference Compound (High Permeability)> 20High
Reference Compound (Low Permeability)< 5Low

Ex Vivo Tissue Distribution Studies

Understanding how a compound distributes throughout the body is essential for assessing its potential efficacy and toxicity. Ex vivo tissue distribution studies are typically conducted in animal models. After administration of the compound, various tissues are collected at different time points, and the concentration of the compound in each tissue is quantified. This provides valuable information on which organs are exposed to the drug and can help in predicting potential target organs for toxicity.

In Vitro Toxicity Profiling (e.g., Cytotoxicity in specific cell lines)

Early assessment of a compound's potential for toxicity is a critical step in drug development. In vitro cytotoxicity assays are used to evaluate the effect of a compound on cell viability. These assays are often performed using a panel of cell lines, including liver-derived cells (e.g., HepG2) to assess potential hepatotoxicity, and other cell lines relevant to the intended therapeutic area. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is a common endpoint.

Table 3: Representative Data for In Vitro Cytotoxicity Assay

Cell LineCompoundIC50 (µM)
HepG2 (Human Liver) This compoundData Not Available
Reference Cytotoxic Compound5.2
HEK293 (Human Kidney) This compoundData Not Available
Reference Cytotoxic Compound8.1

Future Research Directions and Translational Perspectives Non Clinical

Design of Novel Pyrrolidine (B122466) Scaffolds Based on Current Findings

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space efficiently due to its sp3-hybridized, non-planar structure. nih.gov Future research should focus on systematically modifying the 2-(3-Methoxyphenyl)-3-phenylpyrrolidine core to generate novel scaffolds. These efforts would be guided by established structure-activity relationship (SAR) principles observed in analogous compounds.

Key strategies for designing new scaffolds would include:

Stereochemical Exploration: The carbons at the 2 and 3 positions of the pyrrolidine ring are chiral centers. The synthesis and evaluation of all possible stereoisomers are critical, as the spatial orientation of the methoxyphenyl and phenyl groups can dramatically influence interactions with biological targets. nih.gov

Positional Isomerism: Moving the methoxy (B1213986) group to the ortho- or para- positions of the phenyl ring at the 2-position, or shifting the phenyl group to the 4-position of the pyrrolidine ring, could lead to scaffolds with different biological profiles.

Ring Constraint and Expansion: Introducing conformational constraints, such as fusing the pyrrolidine ring with other cyclic systems to create bicyclic or spirocyclic structures, can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. nih.gov

Substitution on Aromatic Rings: Adding various substituents (e.g., halogens, alkyls, hydroxyls) to either the 3-methoxyphenyl (B12655295) or the phenyl ring can modulate the compound's electronic and lipophilic properties, which in turn affects target binding and pharmacokinetic characteristics.

These newly designed scaffolds would serve as the basis for creating focused chemical libraries aimed at exploring a wide range of biological activities.

Application of Advanced Computational Methodologies in Compound Design

To rationalize and accelerate the design of novel analogs of this compound, advanced computational techniques are indispensable. These in silico methods can predict how structural modifications might influence a compound's activity and properties, thereby prioritizing synthetic efforts.

Key computational approaches to be applied include:

Quantitative Structure-Activity Relationship (3D-QSAR): By generating a dataset of analogs with varying biological activities, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. mdpi.comfrontiersin.org These models would provide contour maps that visualize the regions around the scaffold where steric, electrostatic, and hydrophobic features are favorable or unfavorable for activity, guiding the design of more potent compounds. mdpi.com

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the binding mode and affinity of novel derivatives within the target's active site. This allows for the rational design of modifications that enhance specific molecular interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, assessing the stability of the predicted binding pose and revealing the influence of conformational changes on the interaction. frontiersin.org

The integration of these computational tools will enable a more efficient and hypothesis-driven approach to optimizing the this compound scaffold.

Table 1: Computational Methodologies in Compound Design

Methodology Application in Pyrrolidine Analog Design Potential Outcome
3D-QSAR (CoMFA/CoMSIA) Analyze a series of analogs to identify key structural features correlated with biological activity. Generation of predictive models and 3D contour maps to guide the placement of substituents for enhanced potency. mdpi.comfrontiersin.org
Molecular Docking Predict the preferred binding orientation and affinity of new derivatives within a specific biological target's active site. Prioritization of compounds for synthesis based on predicted binding scores and interaction patterns. mdpi.com
Molecular Dynamics (MD) Simulate the movement and interaction of the compound-target complex to assess the stability of the binding mode. Confirmation of binding stability and identification of key dynamic interactions that contribute to affinity. frontiersin.org

Exploration of New Biological Targets and Pathways for Research

A critical aspect of future non-clinical research is the identification of the biological targets and pathways modulated by this compound and its derivatives. Without established targets for the parent compound, an unbiased, systematic approach is required.

Strategies for target discovery include:

Phenotypic Screening: Testing a library of analogs in a variety of cell-based assays that measure complex biological responses (e.g., cell proliferation, apoptosis, differentiation) can uncover unexpected activities. mdpi.com Hits from these screens can then be used to identify the underlying molecular targets.

Affinity-Based Proteomics: This involves immobilizing an active analog on a solid support to "pull down" its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry, revealing direct molecular targets.

Computational Target Prediction: In silico methods can screen the structure of this compound against databases of known protein structures to predict potential binding targets based on structural or electrostatic complementarity.

Discovering novel targets for this class of compounds could open up entirely new avenues for investigating biological pathways and disease mechanisms, such as those involving androgen receptors or various kinases, which are known targets for other substituted pyrrolidine derivatives. nih.govnih.gov

Development of Research Probes and Tool Compounds for Biological Inquiry

Beyond any potential therapeutic applications, derivatives of this compound can be developed into valuable research probes. A chemical probe is a highly selective and potent small molecule used to interrogate the function of a specific protein or pathway in a biological system.

The development process would involve:

Optimization for Potency and Selectivity: Iterative chemical synthesis and biological testing would aim to produce an analog with high affinity for a single, specific target and minimal off-target effects.

Characterization of Mechanism of Action: Detailed biochemical and cellular assays are necessary to confirm that the probe engages its intended target and produces a measurable functional outcome.

Development of a Negative Control: A crucial component of a probe toolkit is a structurally similar but biologically inactive analog. This negative control is used in experiments to ensure that the observed biological effects are due to the specific on-target activity of the probe and not some other, non-specific property.

By developing well-characterized chemical probes from the this compound scaffold, researchers can gain powerful tools to explore complex biological systems and validate new targets for future drug discovery efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.